2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile
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Overview
Description
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile is an organic compound with the molecular formula C11H10N2O It is a member of the oxazoline family, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile typically involves the cyclization of β-hydroxy amides. One common method is the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents. The reaction is carried out at room temperature, resulting in the formation of the oxazoline ring . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety and product purity. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1,3-oxazole: Another member of the oxazoline family with similar structural features.
Isoxazole: A structural isomer of oxazole with different chemical properties.
Uniqueness
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6501-74-2 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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